5-Methoxy-3-(4-methylphenyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

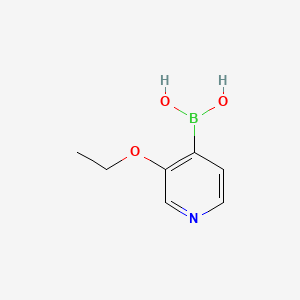

5-Methoxy-3-(4-methylphenyl)benzoic acid is a chemical compound with the molecular formula C15H14O3 . It has a molecular weight of 242.27 . The IUPAC name for this compound is 5-methoxy-4’-methyl [1,1’-biphenyl]-3-carboxylic acid .

Molecular Structure Analysis

The InChI code for 5-Methoxy-3-(4-methylphenyl)benzoic acid is 1S/C15H14O3/c1-10-3-5-11(6-4-10)12-7-13(15(16)17)9-14(8-12)18-2/h3-9H,1-2H3,(H,16,17) . This code provides a unique representation of the molecule’s structure.Applications De Recherche Scientifique

Bioactive Compounds and Antioxidant Activity

Research has identified bioactive phenyl ether derivatives isolated from marine-derived fungi, such as Aspergillus carneus, which include compounds structurally related to 5-Methoxy-3-(4-methylphenyl)benzoic acid. These compounds demonstrate significant bioactivities, including strong antioxidant activities. For instance, one study highlighted a derivative showing close antioxidant activity to ascorbic acid, suggesting the potential use of such compounds in developing antioxidant agents (Lan-lan Xu et al., 2017).

Synthesis and Biological Activities

The synthesis of various chemical compounds, including those related to 5-Methoxy-3-(4-methylphenyl)benzoic acid, has been extensively studied for their multiple biological activities. These activities range from antimicrobial to anticancer properties, highlighting the compound's versatility in pharmaceutical applications (S. Hirpara et al., 2003).

Chemical Labeling and Synthesis Techniques

Innovative labeling techniques using hydrogen isotopes have been applied to compounds structurally related to 5-Methoxy-3-(4-methylphenyl)benzoic acid, facilitating the study of their pharmacokinetics and metabolic pathways. Such techniques underscore the importance of these compounds in medical research and drug development (V. Shevchenko et al., 2014).

Advanced Synthesis Methods

Advanced synthesis methods for creating derivatives of 5-Methoxy-3-(4-methylphenyl)benzoic acid have been explored, demonstrating the compound's potential as an intermediate in the synthesis of more complex molecules. This research paves the way for the development of new pharmaceuticals and materials (Surajit Sinha et al., 2000).

Environmental and Material Science Applications

The study of 5-Methoxy-3-(4-methylphenyl)benzoic acid derivatives extends beyond biomedical applications, including environmental science. For example, modified activated carbon using derivatives has shown high efficiency in removing cobalt ions from aqueous solutions, indicating potential applications in water purification and environmental remediation (J. K. Gunjate et al., 2020).

Mécanisme D'action

Propriétés

IUPAC Name |

3-methoxy-5-(4-methylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-3-5-11(6-4-10)12-7-13(15(16)17)9-14(8-12)18-2/h3-9H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBCPSYRQOBTOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60688626 |

Source

|

| Record name | 5-Methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261889-23-9 |

Source

|

| Record name | 5-Methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11H-Furo[3,2-G]pyrano[3,2-B]xanthene](/img/structure/B578337.png)